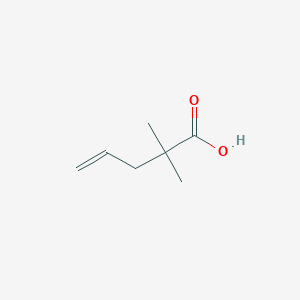

2,2-Dimethyl-4-pentenoic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

2,2-dimethylpent-4-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12O2/c1-4-5-7(2,3)6(8)9/h4H,1,5H2,2-3H3,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGUAPYRHJPWVEM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CC=C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00167667 | |

| Record name | 4-Pentenoic acid, 2,2-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00167667 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16386-93-9 | |

| Record name | 2,2-Dimethyl-4-pentenoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16386-93-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,2-Dimethyl-4-pentenoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016386939 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Pentenoic acid, 2,2-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00167667 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2-Dimethyl-4-pentenoic Acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,2-DIMETHYL-4-PENTENOIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8CR4G8F32N | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

2,2-Dimethyl-4-pentenoic acid chemical properties

An In-depth Technical Guide to 2,2-Dimethyl-4-pentenoic Acid

Abstract

This technical guide provides a comprehensive overview of the chemical and physical properties, spectroscopic data, reactivity, and experimental protocols related to this compound. The information is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis. This document summarizes key quantitative data in tabular format, outlines detailed experimental methodologies, and includes visualizations of experimental workflows and chemical reactions to facilitate understanding.

Chemical and Physical Properties

This compound is a branched-chain unsaturated fatty acid.[1] Its core structure consists of a pentenoic acid backbone with two methyl groups at the C2 position and a terminal double bond.

Identifiers and General Properties

| Property | Value | Reference |

| CAS Number | 16386-93-9 | [2][3][4][5][6] |

| Molecular Formula | C₇H₁₂O₂ | [2][3][4][5][6][7] |

| Molecular Weight | 128.17 g/mol | [1][2][3][6][7] |

| IUPAC Name | 2,2-dimethylpent-4-enoic acid | [1][5] |

| SMILES | CC(C)(CC=C)C(=O)O | [2][3][5] |

| InChI Key | BGUAPYRHJPWVEM-UHFFFAOYSA-N | [3][5] |

| Appearance | Colorless to Light yellow clear liquid |

Physical Properties

| Property | Value | Reference |

| Boiling Point | 104-108 °C at 20 mmHg | [3] |

| Density | 0.933 g/mL at 25 °C | [3] |

| Refractive Index | 1.431 at 20 °C | [3] |

| Flash Point | 88 °C (190.4 °F) - closed cup | |

| Solubility | Soluble in water. | [8] |

Spectroscopic Data

Spectroscopic data is crucial for the structural confirmation of this compound.

-

¹H NMR and ¹³C NMR Spectra : Data for this compound is available and can be found in spectral databases.[1]

-

Infrared (IR) Spectra : ATR-IR and Vapor Phase IR spectra are available for this compound.[1]

Chemical Reactivity and Applications

This compound is a carboxylic acid and an allyl compound, and its reactivity is characterized by these functional groups.

-

Esterification : Acid-catalyzed esterification of this compound has been reported. This reaction typically involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst.

-

Reducing Agent : It can be used as a reducing agent in organic synthesis.[2]

-

Decarboxylation : It is described as a decarboxylating agent that can convert the carboxylic acid group to an aldehyde.[2]

-

Pharmaceutical Intermediate : The compound is used as a pharmaceutical intermediate.[5][8]

-

Biological Activity : It has been shown to be effective against hyperproteinemia and lipogenous disorders.[2]

Below is a diagram illustrating a typical esterification reaction workflow.

Experimental Protocols

While a specific, detailed synthesis protocol for this compound was not found in the provided search results, a general method for synthesizing the parent compound, 4-pentenoic acid, can be adapted. It involves condensation, saponification, and decarboxylation steps.[9]

Synthesis of 4-Pentenoic Acid (General Procedure)

This protocol describes the synthesis of the parent compound and serves as a model.[9]

-

Condensation :

-

React allyl chloride with diethyl malonate in the presence of a base like sodium ethoxide or sodium methoxide.

-

Control the reaction temperature between 20-40 °C.

-

The reaction duration is typically 2-4 hours to form 2-allyl diethyl malonate.[9]

-

-

Saponification and Decarboxylation :

-

The resulting 2-allyl diethyl malonate is then saponified (hydrolyzed with a strong base like KOH).

-

Following saponification, the intermediate is acidified to induce decarboxylation, yielding the final 4-pentenoic acid product.[9]

-

The logical flow for this synthesis is outlined below.

Spectroscopic Analysis Protocol (General)

-

Sample Preparation : Prepare a dilute solution of this compound in a suitable deuterated solvent (e.g., CDCl₃) for NMR analysis. For IR analysis, the liquid sample can be analyzed neat as a thin film between salt plates (e.g., NaCl or KBr) or using an ATR accessory.

-

¹H and ¹³C NMR Spectroscopy :

-

Acquire ¹H NMR spectrum to identify the chemical shifts, integration, and coupling patterns of the protons.

-

Acquire ¹³C NMR spectrum to identify the number and chemical environment of the carbon atoms.

-

-

FT-IR Spectroscopy :

-

Obtain the IR spectrum.

-

Identify characteristic absorption bands for the O-H stretch of the carboxylic acid, the C=O stretch, the C=C stretch of the allyl group, and C-H stretches.

-

Safety and Handling

This compound is a hazardous chemical requiring careful handling.

Hazard Identification

| Hazard Statement | Description | Reference |

| H227 | Combustible liquid. | [10] |

| H290 | May be corrosive to metals. | [10] |

| H314 | Causes severe skin burns and eye damage. | [1][10] |

-

GHS Pictograms : GHS05 (Corrosion)

-

Signal Word : Danger[1]

Handling and Storage

-

Personal Protective Equipment (PPE) : Wear protective gloves, clothing, eye protection, and face shields. Use a suitable respirator (e.g., type ABEK EN14387 filter).[10][11]

-

Handling : Do not breathe mist, vapors, or spray. Avoid contact with skin, eyes, and clothing.[11] Handle in a well-ventilated area or under a fume hood. Keep away from heat, sparks, and open flames.[10]

-

Storage : Store in a dry, cool, and well-ventilated place.[11] Keep the container tightly closed in a corrosive-resistant container.[10] Store locked up.[10] The storage class is 8A for combustible corrosive hazardous materials.

Conclusion

This compound is a valuable chemical intermediate with well-defined physical and chemical properties. Its dual functionality as a carboxylic acid and an allyl compound dictates its reactivity, making it useful in various organic syntheses. Due to its corrosive and combustible nature, strict adherence to safety protocols during handling and storage is mandatory. This guide provides essential technical information to support its safe and effective use in research and development.

References

- 1. This compound | C7H12O2 | CID 140065 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 16386-93-9 | RAA38693 [biosynth.com]

- 3. chemsynthesis.com [chemsynthesis.com]

- 4. This compound, 95% | Fisher Scientific [fishersci.ca]

- 5. H60940.06 [thermofisher.com]

- 6. scbt.com [scbt.com]

- 7. This compound | C7H12O2 | CID 140065 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. fishersci.fr [fishersci.fr]

- 9. CN101200425A - Method for synthesizing 4-pentenoic acid - Google Patents [patents.google.com]

- 10. chemicalbook.com [chemicalbook.com]

- 11. WERCS Studio - Application Error [assets.thermofisher.com]

An In-depth Technical Guide to 2,2-Dimethyl-4-pentenoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, synthesis, and characterization of 2,2-Dimethyl-4-pentenoic acid. This document is intended for researchers and professionals in the fields of chemistry and drug development who require detailed technical information about this compound.

Molecular Structure and Identification

This compound is a branched-chain unsaturated carboxylic acid. Its structure is characterized by a pentenoic acid backbone with two methyl groups substituted at the α-carbon (C2) and a double bond between C4 and C5.

Table 1: Compound Identification

| Identifier | Value |

| IUPAC Name | 2,2-dimethylpent-4-enoic acid |

| CAS Number | 16386-93-9[1][2] |

| Molecular Formula | C₇H₁₂O₂[1] |

| SMILES | CC(C)(CC=C)C(O)=O[1] |

| InChI Key | BGUAPYRHJPWVEM-UHFFFAOYSA-N[2] |

Physicochemical Properties

The physicochemical properties of this compound are summarized in the table below. These properties are essential for understanding its behavior in various chemical and biological systems.

Table 2: Physicochemical Properties

| Property | Value | Source |

| Molecular Weight | 128.17 g/mol | [1][2] |

| Appearance | Colorless to light yellow liquid | TCI America |

| Boiling Point | 104-108 °C at 20 mmHg | [1] |

| Density | 0.933 g/mL at 25 °C | [2] |

| Refractive Index | 1.431 (n20/D) | [2] |

Proposed Synthesis Protocol

Principle

The proposed synthesis involves the dialkylation of a malonic ester (e.g., diethyl malonate) followed by hydrolysis and decarboxylation of the resulting substituted malonic acid.

Proposed Synthetic Scheme

References

An In-depth Technical Guide to 2,2-Dimethyl-4-pentenoic Acid

IUPAC Name: 2,2-dimethylpent-4-enoic acid[1][2]

This guide provides a comprehensive overview of 2,2-Dimethyl-4-pentenoic acid, a methyl-branched fatty acid, intended for researchers, scientists, and professionals in drug development.[1] It covers its chemical and physical properties, potential biological activities, and safety information.

Chemical and Physical Properties

This compound is a colorless to light yellow liquid.[3][4] It is classified as a branched fatty acid.[1] The following tables summarize its key identifiers and physicochemical properties.

Table 1: Chemical Identifiers

| Identifier | Value |

| CAS Number | 16386-93-9[1][5][6] |

| Molecular Formula | C₇H₁₂O₂[1][5][7] |

| Molecular Weight | 128.17 g/mol [1][6] |

| InChI Key | BGUAPYRHJPWVEM-UHFFFAOYSA-N[6] |

| SMILES | CC(C)(CC=C)C(O)=O[5] |

| PubChem CID | 140065[1][7] |

Table 2: Physicochemical Properties

| Property | Value |

| Physical State | Liquid[6] |

| Boiling Point | 104-108 °C at 20 mmHg[5][6] |

| Density | 0.933 g/mL at 25 °C[5][6] |

| Refractive Index | n20/D 1.431[5][6] |

| Flash Point | 88 °C (190.4 °F) - closed cup[6] |

Biological Activity and Potential Applications

This compound is recognized as an organic acid with applications in biochemical experiments and drug synthesis.[8] It is considered a useful pharmaceutical intermediate.[2]

Some sources suggest it may have a role in addressing hyperproteinemia and certain lipogenous disorders like steatosis and cholestasis.[9] Additionally, it is described as a decarboxylating agent capable of converting a carboxylic acid group to an aldehyde and is used as a reducing agent in organic synthesis.[9]

It's important to note that its un-methylated parent compound, 4-Pentenoic acid, is known to have hypoglycemic properties and acts as a fatty acid oxidation inhibitor.[10] 4-Pentenoic acid achieves this by inhibiting thiolase in rat heart mitochondria, which in turn affects blood glucose and energy metabolism.[10] Further research is needed to determine if this compound shares these activities.

Experimental Protocols

Detailed experimental protocols for this compound are not extensively published. However, a general description for its synthesis involves the reaction of piperidine with propylene oxide, which proceeds through a six-membered ring intermediate.[9] This reaction can be catalyzed by peroxide or hydrogen peroxide to achieve a high yield.[9]

A related synthesis for the parent compound, 4-pentenoic acid, involves the condensation of allyl chloride and diethyl malonate under alkaline conditions, followed by saponification and decarboxylation.[11]

A reported application in experimental chemistry is its use in acid-catalyzed esterification.[6]

Safety and Hazards

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified as a hazardous substance.

-

Hazard Statements: H314 - Causes severe skin burns and eye damage.[1][3] It may also be corrosive to metals (H290).[3]

-

GHS Pictograms: GHS05 (Corrosion)[6]

-

Precautionary Statements: P280 (Wear protective gloves/protective clothing/eye protection/face protection), P301+P330+P331 (IF SWALLOWED: Rinse mouth. Do NOT induce vomiting), P304+P340 (IF INHALED: Remove person to fresh air and keep comfortable for breathing), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[1][3]

It is classified under Storage Class 8A for combustible corrosive hazardous materials.[6]

Logical Workflow for Synthesis Investigation

The following diagram illustrates a logical workflow for investigating the synthesis of this compound, based on general organic synthesis principles.

Caption: Logical workflow for the synthesis and analysis of this compound.

References

- 1. This compound | C7H12O2 | CID 140065 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound, 95% 1 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 3. This compound | 16386-93-9 | TCI EUROPE N.V. [tcichemicals.com]

- 4. This compound | 16386-93-9 | TCI AMERICA [tcichemicals.com]

- 5. chemsynthesis.com [chemsynthesis.com]

- 6. 2,2-ジメチル-4-ペンテン酸 95% | Sigma-Aldrich [sigmaaldrich.com]

- 7. This compound | C7H12O2 | CID 140065 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 2,2-Dimethylpent-4-enoic acid | TargetMol [targetmol.com]

- 9. This compound | 16386-93-9 | RAA38693 [biosynth.com]

- 10. medchemexpress.com [medchemexpress.com]

- 11. CN101200425A - Method for synthesizing 4-pentenoic acid - Google Patents [patents.google.com]

An In-depth Technical Guide to the Physical Properties of 2,2-Dimethyl-4-pentenoic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the core physical properties of 2,2-Dimethyl-4-pentenoic acid (CAS No. 16386-93-9). A methyl-branched, unsaturated fatty acid, this compound presents a unique molecular structure that makes it a valuable building block in organic synthesis, particularly in the development of pharmaceutical intermediates.[1][2] This document summarizes its key physical characteristics, outlines detailed experimental protocols for their determination, and explores its potential role in biochemical pathways.

Core Physical Properties

This compound is a colorless to light yellow liquid at room temperature. Its physical properties are primarily dictated by its seven-carbon chain, the presence of a terminal double bond, and a carboxylic acid functional group. These features contribute to its moderate polarity and specific reactivity.

Quantitative Data Summary

The known physical properties of this compound are summarized in the table below for easy reference and comparison.

| Physical Property | Value | Source(s) |

| Molecular Formula | C₇H₁₂O₂ | [3][4][5] |

| Molecular Weight | 128.17 g/mol | [3][4][5] |

| Boiling Point | 104-108 °C at 20 mmHg | [3][4] |

| Density | 0.933 g/mL at 25 °C | [3][4] |

| Refractive Index (n20/D) | 1.431 | [3][4] |

| Melting Point | Not Applicable (Liquid at RT) | [3] |

| Solubility in Water | Soluble |

Experimental Protocols for Property Determination

The following sections detail the methodologies for determining the key physical properties of this compound. These protocols are based on established analytical techniques for characterizing liquid organic compounds.

Determination of Boiling Point (Micro-Boiling Point Method)

The boiling point of a liquid is a crucial physical constant for its identification and purity assessment. For small sample volumes, the micro-boiling point method is highly suitable.

Principle: This method relies on the principle that the vapor pressure of a liquid equals the atmospheric pressure at its boiling point. A small sample is heated in a capillary tube, and the temperature at which a continuous stream of bubbles emerges and then ceases upon cooling is recorded as the boiling point.

Procedure:

-

A small amount of this compound (approximately 0.1-0.2 mL) is introduced into a small-diameter test tube.

-

A capillary tube, sealed at one end, is placed with the open end down into the test tube containing the sample.

-

The test tube is attached to a thermometer and heated in a suitable apparatus, such as a Thiele tube or an aluminum block, containing a high-boiling liquid (e.g., mineral oil).

-

The sample is heated until a rapid and continuous stream of bubbles emerges from the open end of the capillary tube.

-

The heat source is then removed, and the apparatus is allowed to cool slowly.

-

The boiling point is the temperature at which the stream of bubbles stops and the liquid just begins to enter the capillary tube.[6][7]

Determination of Density

Density is a fundamental physical property that relates the mass of a substance to the volume it occupies.

Procedure:

-

A clean and dry pycnometer (a small glass flask of known volume) is weighed accurately.

-

The pycnometer is filled with this compound, ensuring no air bubbles are trapped.

-

The filled pycnometer is placed in a constant temperature bath at 25 °C until it reaches thermal equilibrium.

-

The pycnometer is removed from the bath, carefully dried, and weighed again.

-

The density is calculated by dividing the mass of the acid by the known volume of the pycnometer.

Determination of Solubility

Understanding the solubility of a compound is essential for its application in various experimental and industrial processes. A qualitative solubility test can be performed to determine its miscibility in different solvents.

Procedure:

-

Approximately 0.2 mL of this compound is added to a test tube.

-

3 mL of the solvent (e.g., water) is added in portions, with vigorous shaking after each addition.

-

The mixture is observed to determine if the compound dissolves completely.[8]

-

If the compound is insoluble in water, its solubility can be tested in 5% aqueous solutions of sodium hydroxide (NaOH) and sodium bicarbonate (NaHCO₃) to assess its acidic nature.[9][10][11] Carboxylic acids are expected to dissolve in these basic solutions due to the formation of water-soluble salts.

Synthesis and Spectroscopic Characterization

While a definitive, high-yield synthesis for this compound is not widely published, a plausible synthetic route involves the alkylation of a suitable precursor. One potential, though unverified, method suggests reacting piperidine with propylene oxide.[12] A more conventional approach would likely involve the alkylation of a protected 2,2-dimethylacetic acid derivative.

The structural confirmation of this compound is typically achieved through spectroscopic methods.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy provide detailed information about the carbon-hydrogen framework of the molecule, confirming the presence of the dimethyl group, the vinyl group, and the carboxylic acid moiety.

-

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the characteristic functional groups. Key vibrational frequencies would include a broad O-H stretch for the carboxylic acid, a C=O stretch, and C=C and C-H stretches associated with the alkene group.

-

Mass Spectrometry (MS): Mass spectrometry determines the molecular weight of the compound and provides information about its fragmentation pattern, further aiding in structural elucidation.

Potential Biochemical Significance

Currently, there is no direct evidence linking this compound to specific signaling pathways. However, the structurally related compound, 4-pentenoic acid, is a known inhibitor of fatty acid oxidation.[13][14][15][16] It is metabolized in mitochondria and can interfere with key enzymes in the β-oxidation pathway.[13][17] This raises the possibility that this compound could exhibit similar biological activity. Further research is warranted to investigate its potential effects on fatty acid metabolism and related cellular processes.

The dual functionality of this compound, possessing both a terminal double bond and a carboxylic acid group, makes it a versatile building block in organic synthesis.[2] This allows for a variety of chemical transformations, including additions to the double bond and reactions at the carboxylic acid, such as esterification and amidation.

Logical Workflow for Synthesis and Characterization

The following diagram illustrates a logical workflow for the synthesis and subsequent characterization of this compound.

Caption: A logical workflow for the synthesis, purification, and characterization of this compound.

References

- 1. This compound, 95% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 2. nbinno.com [nbinno.com]

- 3. chemsynthesis.com [chemsynthesis.com]

- 4. 2,2-二甲基-4-戊烯酸 95% | Sigma-Aldrich [sigmaaldrich.com]

- 5. This compound | C7H12O2 | CID 140065 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 9. scribd.com [scribd.com]

- 10. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 11. web.mnstate.edu [web.mnstate.edu]

- 12. This compound | 16386-93-9 | RAA38693 [biosynth.com]

- 13. Metabolism of 4-pentenoic acid and inhibition of thiolase by metabolites of 4-pentenoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Biochemical effects of the hypoglycaemic compound pent-4-enoic acid and related non-hypoglycaemic fatty acids. Fatty acid oxidation - PMC [pmc.ncbi.nlm.nih.gov]

- 15. The effect of 4-pentenoic acid on fatty acid oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Mechanisms of inhibition of fatty acid oxidation by pent-4-enoic acid: evidence against the coenzyme A-depletion hypothesis - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Metabolism of pent-4-enoate in rat heart. Reduction of the double bond - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Data of 2,2-Dimethyl-4-pentenoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2,2-Dimethyl-4-pentenoic acid, a valuable building block in organic synthesis and drug discovery. The information presented herein is intended to assist researchers in the identification, characterization, and utilization of this compound. This document details the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with the experimental protocols for their acquisition.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from the spectroscopic analysis of this compound.

Table 1: ¹H NMR Spectroscopic Data (CDCl₃, 300 MHz)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Coupling Constant (J) Hz | Assignment |

| 11.5 - 12.0 | broad singlet | 1H | - | COOH |

| 5.75 - 5.95 | ddt | 1H | 17.1, 10.2, 6.6 | H-4 |

| 5.05 - 5.15 | m | 2H | - | H-5 |

| 2.25 | d | 2H | 6.6 | H-3 |

| 1.20 | s | 6H | - | 2 x CH₃ |

Note: The chemical shift of the carboxylic acid proton is often broad and can vary with concentration and solvent.

Table 2: ¹³C NMR Spectroscopic Data (CDCl₃, 75 MHz)

| Chemical Shift (δ) ppm | Assignment |

| 184.5 | C-1 (COOH) |

| 133.8 | C-4 |

| 118.2 | C-5 |

| 47.5 | C-3 |

| 41.8 | C-2 |

| 24.6 | 2 x CH₃ |

Table 3: FT-IR Spectroscopic Data (Neat)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2500-3300 | Strong, Broad | O-H stretch (Carboxylic Acid) |

| 3080 | Medium | =C-H stretch |

| 2970, 2935, 2875 | Medium-Strong | C-H stretch (Aliphatic) |

| 1705 | Strong | C=O stretch (Carboxylic Acid) |

| 1640 | Medium | C=C stretch |

| 1470, 1380 | Medium | C-H bend |

| 1290 | Medium | C-O stretch |

| 915 | Strong | =C-H bend (out-of-plane) |

Table 4: Mass Spectrometry Data (Electron Ionization - EI)

| m/z | Relative Intensity (%) | Assignment |

| 128 | 5 | [M]⁺ (Molecular Ion) |

| 113 | 20 | [M - CH₃]⁺ |

| 87 | 100 | [M - C₃H₅]⁺ (Loss of allyl group) |

| 71 | 15 | [M - COOH - H₂]⁺ |

| 57 | 30 | [C₄H₉]⁺ |

| 45 | 40 | [COOH]⁺ |

| 41 | 80 | [C₃H₅]⁺ (Allyl cation) |

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectra were acquired on a 300 MHz spectrometer.

-

Sample Preparation: Approximately 10-20 mg of this compound was dissolved in 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.

-

¹H NMR Acquisition: The spectrum was acquired using a standard single-pulse experiment. Key parameters included a spectral width of 15 ppm, an acquisition time of 4 seconds, and a relaxation delay of 1 second. 16 scans were accumulated for a good signal-to-noise ratio.

-

¹³C NMR Acquisition: The spectrum was obtained using a proton-decoupled pulse sequence. A spectral width of 220 ppm, an acquisition time of 1.5 seconds, and a relaxation delay of 2 seconds were employed. A total of 1024 scans were averaged.

-

Data Processing: The raw data was Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts were referenced to the TMS signal at 0.00 ppm for ¹H and 77.16 ppm for the central peak of the CDCl₃ triplet in the ¹³C spectrum.

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum was recorded using a spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.

-

Sample Preparation: A small drop of neat this compound was placed directly onto the ATR crystal.

-

Data Acquisition: The spectrum was collected over a range of 4000-650 cm⁻¹ with a resolution of 4 cm⁻¹. A total of 32 scans were co-added to improve the signal-to-noise ratio. A background spectrum of the clean, empty ATR crystal was recorded prior to the sample measurement and automatically subtracted from the sample spectrum.

-

Data Processing: The resulting interferogram was Fourier transformed to produce the infrared spectrum, which was then plotted as transmittance versus wavenumber.

Mass Spectrometry (MS)

The mass spectrum was obtained using an electron ionization (EI) mass spectrometer.

-

Sample Introduction: A dilute solution of this compound in methanol was introduced into the ion source via a direct insertion probe or a gas chromatograph.

-

Ionization: The sample was ionized using a standard electron energy of 70 eV.

-

Mass Analysis: The resulting ions were separated by a quadrupole mass analyzer and detected. The spectrum was scanned over a mass-to-charge (m/z) range of 40-200.

-

Data Processing: The acquired data was processed to generate a mass spectrum, with the relative abundance of each ion plotted against its m/z value. The most intense peak (base peak) was normalized to 100%.

Data Interpretation and Structural Elucidation

The spectroscopic data presented in this guide are consistent with the structure of this compound. The workflow for interpreting this data to confirm the molecular structure is outlined below.

An In-depth Technical Guide to 2,2-Dimethyl-4-pentenoic Acid: From Discovery to Modern Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,2-Dimethyl-4-pentenoic acid, a substituted unsaturated carboxylic acid, has garnered interest in various chemical and biomedical research fields. This technical guide provides a comprehensive overview of its discovery, historical synthetic methodologies, and contemporary applications. Detailed experimental protocols for its synthesis are presented, alongside a summary of its physicochemical properties. Furthermore, this document explores the compound's known biological activities, particularly its role in lipid metabolism, and visualizes the associated signaling pathways and experimental workflows.

Introduction

This compound (CAS No: 16386-93-9) is a methyl-branched fatty acid with the chemical formula C₇H₁₂O₂.[1][2] Its structure, featuring a quaternary carbon at the α-position and a terminal double bond, imparts unique chemical and biological properties. While not a naturally abundant compound, its synthesis and study have been driven by its potential as a pharmaceutical intermediate and a tool for investigating cellular metabolic pathways.[3][4] This guide aims to consolidate the existing knowledge on this compound, providing a valuable resource for researchers in organic synthesis, medicinal chemistry, and drug discovery.

Discovery and History

The precise historical details of the first synthesis and characterization of this compound are not extensively documented in readily available literature. However, its synthesis is conceptually rooted in the broader field of organic chemistry, particularly the alkylation of carboxylic acid derivatives, a well-established area of research. The fundamental approach to creating such α,α-disubstituted carboxylic acids has been a subject of study for many decades, with foundational methods like the malonic ester synthesis providing a basis for these types of molecular constructions.[5][6] The specific application of these methods to generate this compound likely emerged from the need for structurally unique fatty acid analogues in various research contexts, including the study of lipid metabolism and the development of new therapeutic agents.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below. This data is essential for its handling, characterization, and application in experimental settings.

| Property | Value | Reference |

| CAS Number | 16386-93-9 | [7][8] |

| Molecular Formula | C₇H₁₂O₂ | [7][8] |

| Molecular Weight | 128.17 g/mol | [7][8] |

| Boiling Point | 104-108 °C at 20 mmHg | [8] |

| Density | 0.933 g/mL at 25 °C | [9] |

| Refractive Index (n20/D) | 1.431 | [9] |

| Appearance | Colorless to light yellow clear liquid | |

| Purity (typical) | >95% (GC) | [4][9] |

Synthesis and Experimental Protocols

The synthesis of this compound can be achieved through a multi-step process. A common and reliable method involves the preparation of 2,2-dimethyl-4-pentenal as a key intermediate, followed by its oxidation to the corresponding carboxylic acid.

Synthesis of 2,2-Dimethyl-4-pentenal

A robust method for the synthesis of 2,2-dimethyl-4-pentenal is detailed in Organic Syntheses.[10] This procedure involves the reaction of isobutyraldehyde and allyl alcohol.

Experimental Protocol:

-

Reaction Setup: In a 500-mL, one-necked, round-bottomed flask equipped with a magnetic stirring bar, combine 108 g (1.5 mol) of isobutyraldehyde, 58 g (1.0 mol) of allyl alcohol, 230 mL of p-cymene, and 0.4 g (2 mmol) of p-toluenesulfonic acid monohydrate.[10]

-

Reaction Execution: Heat the mixture with a heating mantle under vigorous stirring for 32 hours. The flask should be fitted with a 50-cm fractionating column packed with 6-mm glass beads and topped with a Dean-Stark trap to remove water formed during the reaction.[10]

-

Purification: After the reaction is complete, distill the mixture through the packed column. Collect the fraction that boils at 120–126 °C. This yields 2,2-dimethyl-4-pentenal as a clear, colorless oil.[10]

Oxidation of 2,2-Dimethyl-4-pentenal to this compound

General Experimental Protocol (Illustrative):

-

Reagent Preparation: Prepare the Jones reagent by dissolving chromium trioxide in concentrated sulfuric acid and then diluting with water.

-

Reaction Setup: Dissolve the 2,2-dimethyl-4-pentenal in acetone and cool the solution in an ice bath.

-

Reaction Execution: Add the Jones reagent dropwise to the aldehyde solution with stirring. The reaction is typically exothermic and the color of the mixture will change from orange-red to green.

-

Work-up and Purification: After the reaction is complete, quench the excess oxidant with isopropanol. Remove the acetone under reduced pressure. Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether). Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude product. Further purification can be achieved by distillation under reduced pressure.

Biological Activity and Signaling Pathways

While direct and extensive studies on the biological activities of this compound are limited, its structural similarity to other known modulators of lipid metabolism provides a strong basis for its potential mechanisms of action. One commercial supplier notes its efficacy against hyperproteinemia, steatosis, and cholestasis, though the primary literature supporting these claims is sparse.[7]

The unmethylated analog, 4-pentenoic acid, is a well-known inhibitor of fatty acid β-oxidation.[3][5][6][11][12] This inhibition is thought to occur through the formation of toxic metabolites that inactivate key enzymes in the β-oxidation pathway.[3] Given this precedent, it is highly probable that this compound also interferes with fatty acid metabolism. The dimethyl substitution at the α-position may alter its metabolic fate and the specific enzymes it interacts with.

A plausible mechanism of action for this compound is the modulation of Peroxisome Proliferator-Activated Receptors (PPARs). PPARs are nuclear receptors that play a crucial role in the regulation of lipid and glucose metabolism.[13] Fatty acids and their derivatives are natural ligands for PPARs. By binding to these receptors, this compound could influence the transcription of genes involved in fatty acid uptake, activation, and oxidation.

Applications in Research and Drug Development

This compound serves as a valuable tool for researchers in several capacities:

-

Pharmaceutical Intermediate: Its unique structure makes it a potential building block for the synthesis of more complex molecules with therapeutic potential.[3][4]

-

Probe for Lipid Metabolism: As a modified fatty acid, it can be used to study the enzymes and pathways involved in lipid processing and to investigate the mechanisms of metabolic diseases.

-

Drug Discovery Lead: The potential for this compound to modulate lipid metabolism suggests it could be a starting point for the development of new drugs to treat conditions such as dyslipidemia, non-alcoholic fatty liver disease (NAFLD), and other metabolic syndromes.

Conclusion

This compound, while not a widely known compound, holds significant potential for researchers in the fields of organic synthesis and biomedical sciences. This guide has provided a consolidated overview of its known properties, a plausible and detailed synthetic route, and an exploration of its likely biological activities based on its structural characteristics and the known effects of related compounds. Further research into its specific molecular targets and in vivo efficacy is warranted to fully elucidate its therapeutic potential. The detailed protocols and structured data presented herein are intended to facilitate and inspire future investigations into this intriguing molecule.

References

- 1. Mechanisms of inhibition of fatty acid oxidation by pent-4-enoic acid: evidence against the coenzyme A-depletion hypothesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound | C7H12O2 | CID 140065 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Metabolism of 4-pentenoic acid and inhibition of thiolase by metabolites of 4-pentenoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound, 95% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 5. The effect of 4-pentenoic acid on fatty acid oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Biochemical effects of the hypoglycaemic compound pent-4-enoic acid and related non-hypoglycaemic fatty acids. Fatty acid oxidation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound | 16386-93-9 | RAA38693 [biosynth.com]

- 8. chemsynthesis.com [chemsynthesis.com]

- 9. Biosynthesis of Cholesterol and Other Sterols - PMC [pmc.ncbi.nlm.nih.gov]

- 10. orgsyn.org [orgsyn.org]

- 11. Biochemical effects of the hypoglycaemic compound pent-4-enoic acid and related non-hypoglycaemic fatty acids. Effects of the free acids and their carnitine esters on coenzyme A-dependent oxidations in rat liver mitochondria - PMC [pmc.ncbi.nlm.nih.gov]

- 12. On the mechanism of inhibition of fatty acid oxidation by 4-pentenoic acid in rat liver mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. The role of Peroxisome Proliferator-Activated Receptors (PPAR) in immune responses - PMC [pmc.ncbi.nlm.nih.gov]

2,2-Dimethyl-4-pentenoic Acid: A Technical Review

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,2-Dimethyl-4-pentenoic acid is a specialty chemical with potential applications in pharmaceutical and biochemical research. This technical guide provides a comprehensive review of the currently available literature on its synthesis, properties, and biological activities. While the compound is noted for its potential in addressing metabolic disorders, this review highlights the existing gaps in publicly available, in-depth experimental data.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in Table 1. This data is compiled from various chemical supplier databases and online resources.

| Property | Value | Source |

| CAS Number | 16386-93-9 | [1][2][3] |

| Molecular Formula | C₇H₁₂O₂ | [4] |

| Molecular Weight | 128.17 g/mol | [1][2] |

| IUPAC Name | 2,2-dimethylpent-4-enoic acid | [2] |

| Appearance | Colorless to light yellow clear liquid | |

| Density | 0.933 g/mL at 25 °C | [1] |

| Boiling Point | 104-108 °C at 20 mmHg | [1][5] |

| Refractive Index | n20/D 1.431 | [1][5] |

| Solubility | Soluble in water. | [6] |

| SMILES | CC(C)(CC=C)C(=O)O | [5] |

Synthesis

The synthesis of this compound has been described in literature through the acid-catalyzed esterification process.[1] However, a detailed, step-by-step experimental protocol for its synthesis from readily available starting materials is not extensively documented in publicly accessible scientific journals. Commercial suppliers offer the compound, indicating established synthesis routes exist, though these are often proprietary.

A general synthetic approach is illustrated in the workflow diagram below. This represents a plausible, though not explicitly detailed, pathway based on standard organic chemistry principles.

Caption: A generalized workflow for the synthesis and purification of this compound.

Spectroscopic Data

Spectroscopic data for this compound is available from various sources, confirming its structure. While full spectra are often proprietary, key data points can be found in supplier technical documents and spectral databases.

| Spectroscopy | Data Availability |

| ¹H NMR | Spectrum available from chemical suppliers. |

| ¹³C NMR | Data available in spectral databases. |

| IR | Spectrum available from chemical suppliers. |

| Mass Spectrometry | Data available in spectral databases. |

Biological Activity and Potential Applications

This compound is cited as a biochemical for proteomics research and as a pharmaceutical intermediate.[3][6] There are indications of its potential efficacy against hyperproteinemia and lipogenous disorders. However, a thorough review of the scientific literature reveals a significant lack of publicly available quantitative data, such as IC50 or EC50 values, from biological assays.

Furthermore, detailed studies on the mechanism of action of this compound in the context of lipid metabolism or any other biological process are not readily found in peer-reviewed publications. Consequently, the signaling pathways through which this compound may exert its effects remain unelucidated. The workflow for investigating the biological activity of a compound like this compound is proposed in the diagram below.

Caption: A hypothetical workflow for the investigation of the biological activity of this compound.

Conclusion

This compound is a commercially available compound with potential for further investigation in the fields of medicinal chemistry and drug discovery. However, the publicly available scientific literature is currently sparse, particularly concerning detailed synthesis protocols, quantitative biological activity data, and its mechanism of action. This technical review serves as a summary of the existing information and highlights the need for further research to fully elucidate the therapeutic potential of this molecule. Researchers and drug development professionals are encouraged to view this compound as an exploratory molecule that requires significant foundational research.

References

- 1. This compound 95 16386-93-9 [sigmaaldrich.com]

- 2. This compound, 95% 5 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 3. scbt.com [scbt.com]

- 4. This compound | C7H12O2 | CID 140065 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. chemsynthesis.com [chemsynthesis.com]

- 6. This compound, 95% 5 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.fr]

Unlocking the Therapeutic Potential of 2,2-Dimethyl-4-pentenoic Acid: A Technical Guide for Researchers

For Immediate Release

This technical guide serves as an in-depth resource for researchers, scientists, and drug development professionals interested in the potential therapeutic applications of 2,2-Dimethyl-4-pentenoic acid. While direct research on this specific molecule is nascent, this document consolidates available information, explores potential mechanisms of action based on related compounds, and provides detailed experimental protocols to catalyze further investigation into its purported efficacy in metabolic disorders such as hyperproteinemia, steatosis, and cholestasis.

Executive Summary

This compound is a branched-chain fatty acid (BCFA) with potential applications in the treatment of metabolic disorders.[1] Although publicly available data on its biological activity is limited, its structural similarity to other bioactive BCFAs suggests plausible mechanisms of action, particularly in the context of hepatic lipid metabolism. This guide outlines key areas for future research, provides detailed hypothetical and established experimental protocols for synthesis and biological evaluation, and presents potential signaling pathways that may be modulated by this compound. The information herein is intended to provide a foundational framework to stimulate and guide further scientific inquiry into this promising molecule.

Physicochemical Properties

A summary of the known physical and chemical properties of this compound is presented in Table 1. This data is essential for its proper handling, storage, and use in experimental settings.

| Property | Value | Reference |

| CAS Number | 16386-93-9 | [1][2][3] |

| Molecular Formula | C₇H₁₂O₂ | [3][4] |

| Molecular Weight | 128.17 g/mol | [2][4] |

| Appearance | Colorless to Light yellow clear liquid | |

| Boiling Point | 104-108 °C (at 20 mmHg) | [3] |

| Density | 0.933 g/mL | [3] |

| Refractive Index | 1.431 | [3] |

| SMILES | CC(C)(CC=C)C(=O)O | [4] |

| InChIKey | BGUAPYRHJPWVEM-UHFFFAOYSA-N | [4] |

Potential Research Areas

While direct evidence is pending, the structural characteristics of this compound as a BCFA suggest several promising avenues for research, particularly in the realm of metabolic diseases.

Hepatic Steatosis (Fatty Liver Disease)

The claim that this compound may be effective against steatosis warrants significant investigation.[1] BCFAs are known to modulate lipid metabolism in the liver through various mechanisms. Two key potential pathways are:

-

PPARα Activation: BCFAs and their CoA thioesters can act as high-affinity ligands for the Peroxisome Proliferator-Activated Receptor alpha (PPARα).[5][6][7] Activation of PPARα leads to the upregulation of genes involved in fatty acid β-oxidation, thereby promoting the breakdown of lipids in the liver and potentially reducing steatosis.[8]

-

LXR/SREBP-1c Pathway Inhibition: Unsaturated fatty acids have been shown to antagonize the Liver X Receptor (LXR), a key regulator of lipogenesis.[9][10] By antagonizing LXR, this compound could suppress the expression of Sterol Regulatory Element-Binding Protein-1c (SREBP-1c), a master transcriptional regulator of genes involved in de novo fatty acid and triglyceride synthesis.[9][11][12] Inhibition of this pathway would lead to a decrease in hepatic lipid synthesis.

A proposed mechanism for the dual action of this compound in mitigating hepatic steatosis is illustrated in the following diagram.

Cholestasis

The potential of this compound in treating cholestasis is another area ripe for exploration.[1] Given that PPARα activation can influence bile acid metabolism and transport, a potential research direction would be to investigate if this compound can modulate the expression of genes involved in bile acid synthesis and transport, thereby alleviating cholestatic liver injury.

Hyperproteinemia

The assertion of efficacy against hyperproteinemia is intriguing but currently lacks a clear mechanistic basis or supporting data in relevant models.[1] Foundational research is required to validate this claim and to understand the potential underlying biological pathways.

Experimental Protocols

To facilitate research in the aforementioned areas, this section provides detailed experimental protocols.

Synthesis of this compound

Reaction:

-

Reactants: Piperidine, Propylene oxide

-

Catalyst: Peroxide or Hydrogen Peroxide

-

Product: this compound

Proposed Protocol:

-

Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under a nitrogen atmosphere, add piperidine.

-

Initiation: Cool the flask in an ice bath and slowly add a solution of propylene oxide in an appropriate solvent (e.g., diethyl ether) via the dropping funnel.

-

Catalysis: After the addition of propylene oxide, slowly add a catalytic amount of hydrogen peroxide.

-

Reaction: Allow the reaction mixture to warm to room temperature and then heat to reflux for several hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature and quench with a saturated aqueous solution of sodium thiosulfate. Acidify the aqueous layer with HCl and extract with diethyl ether.

-

Purification: Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation.

The following workflow illustrates the proposed synthesis and purification process.

In Vitro Model of Hepatic Steatosis

This protocol describes the induction of lipid accumulation in hepatocytes and subsequent quantification to screen for the effects of this compound.

Materials:

-

HepG2 cells (or other suitable hepatocyte cell line)

-

Cell culture medium (e.g., DMEM) supplemented with 10% FBS and 1% penicillin-streptomycin

-

Oleic acid and palmitic acid

-

Bovine serum albumin (BSA), fatty acid-free

-

Oil Red O staining solution

-

Triglyceride quantification kit

Protocol:

-

Cell Culture: Culture HepG2 cells in standard culture medium until they reach 80-90% confluency.

-

Fatty Acid Treatment: Prepare a stock solution of oleic and palmitic acids (2:1 molar ratio) complexed to BSA. Treat the cells with this fatty acid solution for 24 hours to induce steatosis. A vehicle control (BSA solution without fatty acids) should be run in parallel.

-

Compound Treatment: In a separate set of wells, co-treat the cells with the fatty acid solution and varying concentrations of this compound.

-

Lipid Staining (Qualitative): After 24 hours, fix the cells and stain with Oil Red O to visualize lipid droplets.

-

Triglyceride Quantification (Quantitative): Lyse the cells and measure the intracellular triglyceride content using a commercial kit. Normalize the triglyceride levels to the total protein concentration in each sample.

In Vivo Model of Diet-Induced Hepatic Steatosis

This protocol outlines a common animal model to assess the in vivo efficacy of this compound.

Materials:

-

C57BL/6J mice

-

High-fat diet (HFD)

-

Standard chow diet

-

This compound

Protocol:

-

Induction of Steatosis: Feed mice a high-fat diet for 8-12 weeks to induce obesity and hepatic steatosis. A control group should be fed a standard chow diet.

-

Compound Administration: Following the induction period, treat a cohort of HFD-fed mice with this compound (e.g., via oral gavage) daily for 4-8 weeks. A vehicle-treated HFD group should be included.

-

Metabolic Phenotyping: Monitor body weight, food intake, and perform glucose and insulin tolerance tests.

-

Terminal Procedures: At the end of the treatment period, collect blood for analysis of plasma lipids and liver enzymes. Harvest the liver for histological analysis (H&E and Oil Red O staining) and measurement of hepatic triglyceride content.

Data Presentation

To facilitate the analysis of experimental outcomes, all quantitative data should be summarized in clearly structured tables. An example template for presenting in vitro triglyceride quantification data is provided in Table 2.

| Treatment Group | Concentration (µM) | Mean Triglyceride (mg/dL) | Standard Deviation | % Inhibition of Lipid Accumulation |

| Vehicle Control | - | |||

| Fatty Acid Control | - | 0% | ||

| This compound | 1 | |||

| This compound | 10 | |||

| This compound | 100 | |||

| Positive Control (e.g., Fenofibrate) | 10 |

Conclusion and Future Directions

This compound represents a molecule of interest for the potential treatment of metabolic disorders, particularly hepatic steatosis. The proposed mechanisms of action, centered around the modulation of key lipid metabolism pathways such as PPARα and LXR/SREBP-1c, provide a strong rationale for further investigation. The experimental protocols detailed in this guide offer a starting point for researchers to systematically evaluate the therapeutic potential of this compound. Future studies should focus on validating the claimed biological activities, elucidating the precise molecular mechanisms, and exploring the structure-activity relationships of related analogs. Such research will be crucial in determining the ultimate clinical utility of this compound and its derivatives.

References

- 1. This compound | 16386-93-9 | RAA38693 [biosynth.com]

- 2. 2,2-二甲基-4-戊烯酸 95% | Sigma-Aldrich [sigmaaldrich.cn]

- 3. chemsynthesis.com [chemsynthesis.com]

- 4. This compound | C7H12O2 | CID 140065 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Very-long-chain and branched-chain fatty acyl-CoAs are high affinity ligands for the peroxisome proliferator-activated receptor alpha (PPARalpha) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Very-Long-Chain and Branched-Chain Fatty Acyl-CoAs are High Affinity Ligands for the Peroxisome Proliferator-Activated Receptor α (PPARα) - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Fatty Liver: Overview, Etiology, Pathophysiology [emedicine.medscape.com]

- 9. Unsaturated fatty acids inhibit transcription of the sterol regulatory element-binding protein-1c (SREBP-1c) gene by antagonizing ligand-dependent activation of the LXR - PMC [pmc.ncbi.nlm.nih.gov]

- 10. LXRα/β Antagonism Protects against Lipid Accumulation in the Liver but Increases Plasma Cholesterol in Rhesus Macaques - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. N-3 Polyunsaturated Fatty Acids Suppress Insulin-induced SREBP-1c Transcription via Reduced Trans-activating Capacity of LXRα - PMC [pmc.ncbi.nlm.nih.gov]

- 12. scielo.isciii.es [scielo.isciii.es]

In-depth Analysis of 2,2-Dimethyl-4-pentenoic Acid Reveals Limited Biological Activity Data

Despite its availability as a research chemical, a comprehensive review of scientific literature and public databases reveals a significant gap in the understanding of the biological activity of 2,2-Dimethyl-4-pentenoic acid. While structurally related to compounds with known metabolic effects, direct evidence detailing its mechanism of action, quantitative efficacy, and impact on cellular signaling pathways is not publicly available.

This compound is a carboxylic acid that is commercially available and primarily utilized in biochemical experiments and as a building block in drug synthesis. One supplier has claimed that the compound has been shown to be effective against hyperproteinemia and lipogenous disorders such as steatosis and cholestasis. However, an extensive search for the primary research to substantiate this claim has yielded no specific studies, quantitative data, or detailed experimental protocols.

This lack of available data prevents the construction of a detailed technical guide as requested. Key components of such a guide, including summaries of quantitative data, experimental methodologies, and diagrams of signaling pathways, are contingent on the existence of peer-reviewed research.

Comparison with Structurally Related Compounds

To provide some context, it is useful to examine the known biological activities of structurally similar molecules. For instance, 4-pentenoic acid , which lacks the dimethyl substitution, is a known inhibitor of fatty acid β-oxidation and has been studied for its hypoglycemic effects. The mechanism of action for 4-pentenoic acid involves its metabolic conversion to intermediates that inhibit key enzymes in fatty acid metabolism.

Similarly, derivatives of valproic acid, such as 2-n-propyl-4-pentenoic acid, have been investigated. These compounds are known to have various biological effects, including hepatotoxicity, which is linked to their metabolism and impact on mitochondrial function.

However, it is crucial to emphasize that the biological activity of a molecule is highly dependent on its specific structure. The presence of the gem-dimethyl group at the 2-position of this compound would significantly alter its metabolic fate and interaction with biological targets compared to its non-methylated counterparts. Therefore, extrapolating the activities of related compounds to this compound is not scientifically valid without direct experimental evidence.

Future Research Directions

The absence of data on the biological activity of this compound highlights a potential area for future investigation. Should the claim of its efficacy in treating hyperproteinemia, steatosis, and cholestasis be based on unpublished or proprietary research, the public scientific community awaits its disclosure.

Future research to elucidate the biological profile of this compound would logically begin with in vitro screening assays to assess its effects on relevant cell lines (e.g., hepatocytes for liver-related disorders). These studies could investigate cytotoxicity, impact on lipid accumulation, and effects on metabolic pathways. If promising activity is observed, subsequent in vivo studies in animal models would be necessary to determine efficacy, pharmacokinetics, and potential toxicity.

Conclusion

At present, there is insufficient publicly available scientific information to provide an in-depth technical guide on the biological activity of this compound. The scientific community would require published, peer-reviewed research that includes quantitative data and detailed experimental protocols to understand its mechanism of action and potential therapeutic applications. Without such evidence, any claims regarding its biological effects remain unsubstantiated.

An In-depth Technical Guide to 2,2-Dimethyl-4-pentenoic Acid and its Derivatives for Researchers and Drug Development Professionals

Abstract

Introduction

2,2-Dimethyl-4-pentenoic acid is a branched-chain unsaturated fatty acid with potential applications in organic synthesis and as a building block for pharmaceutical intermediates.[1] Its structural features, including a quaternary carbon center and a terminal double bond, make it an interesting scaffold for the development of novel chemical entities. This guide provides a detailed examination of its synthesis, key derivatives, and a summary of its known properties and potential biological relevance.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | C₇H₁₂O₂ | [2] |

| Molecular Weight | 128.17 g/mol | [2] |

| CAS Number | 16386-93-9 | [2] |

| Appearance | Liquid | |

| Boiling Point | 104-108 °C at 20 mmHg | [2] |

| Density | 0.933 g/mL at 25 °C | |

| Refractive Index | n20/D 1.431 |

Synthesis of this compound

The synthesis of this compound can be achieved through the alkylation of the dianion of isobutyric acid with an allyl halide. This method provides a direct route to the desired gem-disubstituted pentenoic acid structure.

Experimental Protocol: Synthesis of this compound

This protocol is based on the general procedure for the alkylation of carboxylic acid dianions.

Materials:

-

Diisopropylamine

-

n-Butyllithium (n-BuLi) in hexanes

-

Tetrahydrofuran (THF), anhydrous

-

Isobutyric acid

-

Allyl bromide

-

Hydrochloric acid (HCl), aqueous solution

-

Diethyl ether

-

Magnesium sulfate (MgSO₄), anhydrous

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous tetrahydrofuran (THF) and diisopropylamine.

-

Cool the flask to -20 °C in a cooling bath.

-

Slowly add n-butyllithium (2.2 equivalents) to the stirred solution via the dropping funnel, maintaining the temperature below 0 °C. Stir the resulting lithium diisopropylamide (LDA) solution for 30 minutes at this temperature.

-

Cool the LDA solution to -78 °C.

-

Slowly add a solution of isobutyric acid (1 equivalent) in anhydrous THF to the LDA solution. Allow the mixture to warm to room temperature and stir for 2 hours to ensure complete formation of the dianion.

-

Cool the reaction mixture back down to 0 °C.

-

Add allyl bromide (1.1 equivalents) dropwise to the reaction mixture. After the addition is complete, allow the reaction to warm to room temperature and stir overnight.

-

Quench the reaction by slowly adding water.

-

Acidify the mixture to a pH of approximately 2 with an aqueous solution of hydrochloric acid.

-

Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x volumes).

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter the drying agent and concentrate the solvent in vacuo to yield the crude product.

-

Purify the crude this compound by vacuum distillation.

References

Theoretical Underpinnings and Practical Applications of 2,2-Dimethyl-4-pentenoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,2-Dimethyl-4-pentenoic acid, a methyl-branched unsaturated fatty acid, holds significant interest in organic synthesis and drug development. This technical guide provides a comprehensive overview of its theoretical aspects, physicochemical properties, and potential applications. This document delves into its molecular structure, spectroscopic characteristics, and potential synthesis routes. Furthermore, it explores hypothetical signaling pathway interactions relevant to drug discovery and outlines detailed experimental protocols. All quantitative data is presented in structured tables for clarity, and logical workflows are visualized using Graphviz diagrams.

Introduction

This compound (CAS RN: 16386-93-9) is a carboxylic acid with a unique structural arrangement, featuring a gem-dimethyl group adjacent to the carboxyl functionality and a terminal double bond.[1] This combination of functional groups makes it a versatile building block in organic chemistry. It is recognized for its utility in biochemical experiments and as a precursor in the synthesis of more complex molecules, including potential pharmaceutical agents.[2] This guide aims to consolidate the available theoretical and practical knowledge of this compound to support further research and development.

Physicochemical and Spectroscopic Properties

A summary of the key physicochemical properties of this compound is provided in Table 1. These properties are crucial for its handling, purification, and application in various experimental setups.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C7H12O2 | [1][2][3] |

| Molecular Weight | 128.17 g/mol | [2] |

| CAS Number | 16386-93-9 | [1][2] |

| Boiling Point | 104-108 °C (at 20 mmHg) | [1] |

| Density | 0.933 g/mL | [1] |

| Refractive Index (n20/D) | 1.431 | [1] |

| IUPAC Name | 2,2-dimethylpent-4-enoic acid | [3] |

| SMILES | CC(C)(CC=C)C(=O)O | [2] |

| InChIKey | BGUAPYRHJPWVEM-UHFFFAOYSA-N | [1] |

Theoretical Spectroscopic Analysis

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the vinyl protons (CH=CH₂), the allylic protons (CH₂), the gem-dimethyl protons (C(CH₃)₂), and the acidic proton of the carboxyl group (COOH).

-

¹³C NMR: The carbon NMR spectrum would display signals for the carboxylic carbon, the quaternary carbon, the two methyl carbons, the allylic carbon, and the two vinyl carbons.

-

IR Spectroscopy: The infrared spectrum will be characterized by a strong, broad absorption band for the O-H stretch of the carboxylic acid (around 2500-3300 cm⁻¹), a sharp, strong absorption for the C=O stretch (around 1700-1725 cm⁻¹), and characteristic peaks for the C=C stretch (around 1640 cm⁻¹) and vinyl C-H bonds.

Synthesis and Experimental Protocols

A general synthesis for this compound has been reported to involve the reaction of piperidine with propylene oxide.[2] However, a more detailed and adaptable protocol can be conceptualized based on established organic synthesis methodologies. One plausible approach is the alkylation of a malonic ester derivative, followed by hydrolysis and decarboxylation.

Proposed Synthesis Protocol

This protocol is a hypothetical multi-step synthesis based on standard organic chemistry reactions.

Step 1: Alkylation of Diethyl Malonate

-

To a solution of sodium ethoxide (1.1 eq) in absolute ethanol, add diethyl malonate (1.0 eq) dropwise at 0 °C.

-

Stir the mixture for 30 minutes at room temperature.

-

Add allyl bromide (1.1 eq) dropwise and heat the reaction mixture to reflux for 4-6 hours.

-

Monitor the reaction by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture, remove the solvent under reduced pressure, and partition the residue between diethyl ether and water.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain crude diethyl allylmalonate.

Step 2: Dialkylation with Methyl Iodide

-

To a fresh solution of sodium ethoxide (2.2 eq) in absolute ethanol, add the crude diethyl allylmalonate (1.0 eq) dropwise at 0 °C.

-

Stir for 30 minutes, then add methyl iodide (2.5 eq) and reflux for 12-18 hours.

-

Work up the reaction as described in Step 1 to yield diethyl allyl(dimethyl)malonate.

Step 3: Hydrolysis and Decarboxylation

-

Reflux the dialkylated ester with an excess of aqueous sodium hydroxide (3-4 eq) for 4-6 hours to hydrolyze the ester groups.

-

After cooling, carefully acidify the reaction mixture with concentrated hydrochloric acid to a pH of ~1-2.

-

Heat the acidified solution to induce decarboxylation until the evolution of CO₂ ceases.

-

Extract the final product, this compound, with diethyl ether.

-

Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and purify by vacuum distillation.

Caption: Proposed synthesis workflow for this compound.

Theoretical Studies and Computational Analysis

Due to the limited availability of specific theoretical studies on this compound, this section outlines a proposed computational workflow to investigate its molecular properties.

Proposed Computational Chemistry Protocol

-

Geometry Optimization: Perform geometry optimization of the molecule using Density Functional Theory (DFT) with a suitable basis set (e.g., B3LYP/6-31G*). This will provide the most stable conformation and key structural parameters.

-

Vibrational Frequency Analysis: Calculate the vibrational frequencies from the optimized geometry to predict the IR and Raman spectra. This allows for the assignment of experimental spectral bands to specific molecular vibrations.

-

Molecular Orbital Analysis: Analyze the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) to understand the molecule's reactivity and electronic properties. The HOMO-LUMO gap is an indicator of chemical stability.

-

Electrostatic Potential Mapping: Generate an electrostatic potential map to visualize the electron density distribution and identify electrophilic and nucleophilic sites.

Caption: Workflow for computational analysis of this compound.

Potential Applications in Drug Development and Signaling Pathway Interactions

The presence of both a carboxylic acid and an alkene functionality suggests that this compound could serve as a versatile scaffold or intermediate in drug synthesis. Carboxylic acids are common in drug molecules for their ability to form hydrogen bonds and salt bridges with biological targets. The terminal alkene provides a handle for further functionalization through reactions like hydroboration-oxidation, epoxidation, or metathesis.

Given its structural features, it is plausible that this compound or its derivatives could interact with various biological pathways. For instance, as a fatty acid analogue, it might interfere with lipid metabolism or signaling pathways regulated by fatty acids.

Hypothetical Signaling Pathway Interaction

One potential area of interaction is with pathways involving fatty acid metabolism and signaling. For example, it could hypothetically act as a competitive inhibitor or a substrate for enzymes involved in fatty acid oxidation or incorporation into complex lipids. A potential, though unproven, interaction could be with peroxisome proliferator-activated receptors (PPARs), which are nuclear receptors activated by fatty acids and their derivatives.

Caption: Hypothetical interaction with a PPAR signaling pathway.

Conclusion

This compound is a molecule with significant potential in synthetic chemistry and drug discovery. While detailed theoretical and biological studies are currently limited, this guide provides a foundational understanding of its properties and outlines avenues for future research. The proposed synthesis and computational protocols offer a starting point for further investigation, and the hypothetical signaling pathway interactions highlight its potential as a lead structure for the development of novel therapeutics. Further experimental validation is necessary to fully elucidate its chemical and biological characteristics.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 2,2-Dimethyl-4-pentenoic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of 2,2-dimethyl-4-pentenoic acid. The presented method is based on the α-alkylation of isobutyric acid. This approach involves the generation of a dianion from isobutyric acid, which is subsequently alkylated using allyl bromide. This method offers a reliable and direct route to the target compound, a valuable building block in organic synthesis and drug discovery.

Introduction

This compound is a carboxylic acid derivative with applications in the synthesis of more complex organic molecules and as a potential intermediate in the development of pharmaceuticals. Its structure, featuring a quaternary carbon center adjacent to the carboxylic acid and a terminal double bond, makes it a useful synthon for introducing dimethylated structures with pendant functionality. The synthesis protocol detailed herein provides a robust method for the preparation of this compound in a laboratory setting.

Signaling Pathways and Logical Relationships

The synthesis of this compound via α-alkylation of isobutyric acid follows a clear logical progression. The key steps involve the formation of a dianion, which acts as a potent nucleophile, followed by its reaction with an electrophilic alkylating agent.

Figure 1: Logical workflow for the synthesis of this compound.

Experimental Protocols

The following protocol is adapted from established procedures for the α-alkylation of carboxylic acids.

Materials and Equipment

-

Reactants:

-

Isobutyric acid (2-methylpropanoic acid)

-

n-Butyllithium (n-BuLi) in hexanes

-

Diisopropylamine

-

Allyl bromide

-

-

Solvents:

-

Anhydrous tetrahydrofuran (THF)

-

Diethyl ether

-

-

Other Reagents:

-

Hydrochloric acid (HCl), concentrated

-

Saturated aqueous sodium chloride (brine)

-

Anhydrous magnesium sulfate (MgSO₄)

-

-

Equipment:

-

Three-necked round-bottom flask

-

Dropping funnel

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Inert atmosphere setup (e.g., nitrogen or argon line)

-

Dry ice/acetone bath

-

Separatory funnel

-

Rotary evaporator

-

Distillation apparatus

-

Synthesis Procedure

Step 1: Preparation of Lithium Diisopropylamide (LDA)

-

To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add anhydrous tetrahydrofuran (THF).

-

Cool the flask to -78 °C using a dry ice/acetone bath.

-

Add diisopropylamine to the flask via syringe.

-

Slowly add an equimolar amount of n-butyllithium (in hexanes) to the stirred solution via the dropping funnel.

-

Allow the solution to stir at -78 °C for 30 minutes to ensure the complete formation of LDA.

Step 2: Formation of the Isobutyric Acid Dianion

-

In a separate flame-dried flask under a nitrogen atmosphere, dissolve isobutyric acid in anhydrous THF.

-

Cool the isobutyric acid solution to 0 °C.

-

Slowly add the freshly prepared LDA solution (2 molar equivalents) to the isobutyric acid solution via cannula or a dropping funnel while maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours to ensure complete dianion formation.

Step 3: Alkylation with Allyl Bromide

-